

Tacedinaline: A Technical Guide on a Class I Histone Deacetylase Inhibitor

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Compound of Interest		
Compound Name:	Tacedinaline	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Tacedinaline** (CI-994), a potent and selective Class I histone deacetylase (HDAC) inhibitor. This document details its synonyms and alternative names in scientific literature, mechanism of action, key quantitative data from preclinical studies, and detailed experimental protocols. The information is intended to support researchers, scientists, and drug development professionals in their investigation and application of this compound.

Synonyms and Alternative Names

Tacedinaline is known by several synonyms and alternative names in scientific and commercial literature. A comprehensive list is provided in the table below to aid in literature searches and compound identification.

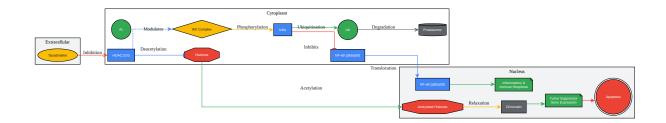
Name Type	Name	
International Nonproprietary Name (INN)	Tacedinaline	
Chemical Name	4-acetamido-N-(2-aminophenyl)benzamide	
CAS Number	112522-64-2	
Developmental Code Names	CI-994, PD-123654, GOE-5549	
Other Synonyms	Acetyldinaline, N-acetyldinaline	



Mechanism of Action and Signaling Pathway

Tacedinaline is a selective inhibitor of Class I histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, and HDAC3.[1][2] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to a more condensed chromatin structure, repressing gene transcription. By inhibiting HDACs, **Tacedinaline** promotes histone hyperacetylation, leading to a more relaxed chromatin state and the re-expression of silenced tumor suppressor genes. This ultimately results in cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[3]

One of the key downstream effects of **Tacedinaline** is the activation of the NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][4] While the precise mechanism is still under investigation, evidence suggests that HDAC inhibition can lead to the phosphorylation and subsequent degradation of $I\kappa$ B α , the inhibitory subunit of NF- κ B. This releases the NF- κ B p65/p50 dimer, allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation, immunity, and cell survival.[2][5][6]





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Caption: **Tacedinaline**'s mechanism of action.

Quantitative Data

The following tables summarize key quantitative data for **Tacedinaline** from various preclinical studies.

Table 1: In Vitro Efficacy - IC50 Values

Cell Line	Cancer Type	IC50 (μM)	Reference
HDAC1 (recombinant)	-	0.9	[2]
HDAC2 (recombinant)	-	0.9	[2]
HDAC3 (recombinant)	-	1.2	[2]
A-549	Non-Small Cell Lung Cancer	80	[3]
LX-1	Non-Small Cell Lung Cancer	80	[3]
MCF-7	Breast Cancer (Luminal A)	10	
MDA-MB-231	Breast Cancer (Triple- Negative)	10	
MED8A	Medulloblastoma (MYC-driven)	~5-7.5	[1]
D425 MED	Medulloblastoma (MYC-driven)	~5-7.5	[1]

Table 2: In Vivo Efficacy in Mouse Models



Tumor Model	Treatment	Outcome	Reference
MYC-driven Medulloblastoma (MED8A Xenograft)	30 mg/kg, oral, daily	Significantly decreased tumor growth and prolonged median survival by 41 days.	[1]
MYC-driven Medulloblastoma (D425 MED Xenograft)	30 mg/kg, oral, daily	Significantly decreased tumor growth and prolonged median survival by 23 days.	[1]
Aged Mice with Haloperidol-induced side effects	10 and 20 mg/kg	Reduced motor and memory side effects.	[7]

Note: The efficacy of **Tacedinaline** can vary significantly depending on the cell line and tumor model.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the effects of **Tacedinaline**.

Cell Viability Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

• Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.



- Tacedinaline Treatment: Prepare serial dilutions of Tacedinaline in culture medium.
 Remove the old medium from the wells and add 100 μL of the Tacedinaline dilutions.
 Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
- MTT Addition: After the treatment period, add 10 μL of 5 mg/mL MTT solution to each well.
 Incubate for 3-4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Detection (Annexin V Staining)

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. By conjugating Annexin V to a fluorescent dye (e.g., FITC), apoptotic cells can be detected by flow cytometry. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

Protocol:

- Cell Treatment: Treat cells with **Tacedinaline** at the desired concentration and for the appropriate duration to induce apoptosis.
- Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.
- Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
- Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.



- Staining: Add 5 μ L of FITC-conjugated Annexin V and 5 μ L of PI to 100 μ L of the cell suspension.
- Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
- Flow Cytometry Analysis: Add 400 μ L of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

In Vivo Xenograft Study in Mice

Principle: This protocol describes the establishment of a tumor xenograft model in immunodeficient mice to evaluate the in vivo antitumor efficacy of **Tacedinaline**.

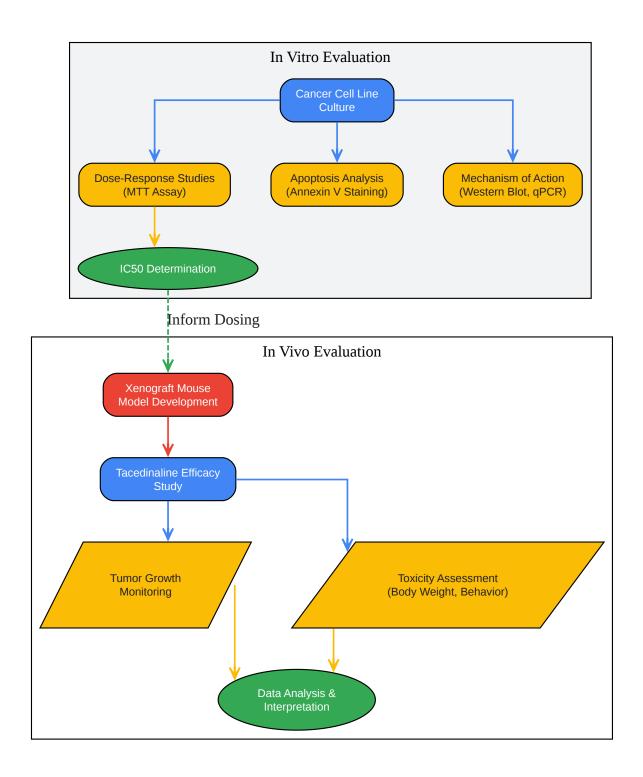
Protocol:

- Animal Model: Use immunodeficient mice (e.g., NOD-scid gamma (NSG) mice) to prevent rejection of human tumor cells.
- Cell Preparation: Harvest cancer cells (e.g., MED8A medulloblastoma cells) and resuspend them in a mixture of culture medium and Matrigel at a concentration of 1 x 10^7 cells/mL.
- Tumor Cell Implantation: Anesthetize the mice and subcutaneously inject 100 μ L of the cell suspension into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.
- Tacedinaline Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer Tacedinaline (e.g., 30 mg/kg) or vehicle control daily via oral gavage.
- Efficacy Evaluation: Continue treatment and tumor monitoring for a predetermined period or until the tumors in the control group reach a specific size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).



Visualizations Experimental Workflow for Preclinical Evaluation of Tacedinaline





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Caption: Preclinical evaluation workflow for **Tacedinaline**.



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